molecular formula C18H21N5O3S2 B2696222 N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105219-04-2

N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2696222
CAS No.: 1105219-04-2
M. Wt: 419.52
InChI Key: FEAKZQNILWEOIA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a pyrrolidin-1-yl group at position 2, a thiophen-2-yl moiety at position 7, and an N-(2-methoxyethyl)acetamide side chain.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S2/c1-26-9-6-19-13(24)11-23-17(25)15-16(14(21-23)12-5-4-10-27-12)28-18(20-15)22-7-2-3-8-22/h4-5,10H,2-3,6-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAKZQNILWEOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolopyridazine core, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a thiophene moiety enhances its interaction potential with various biological targets. The molecular formula is C23H22N6O3S2C_{23}H_{22}N_{6}O_{3}S_{2} with a molecular weight of 494.6 g/mol .

Antimicrobial Activity

Research indicates that thiazolopyridazines often exhibit antimicrobial properties. For instance, derivatives of thiazolopyridazines have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound may share similar properties due to its structural features that facilitate interactions with microbial cell membranes.

Anticancer Potential

Thiazolopyridazine derivatives have been explored for their anticancer activities. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiophene moiety may contribute to this activity by enhancing cellular uptake or modulating signaling pathways involved in cell proliferation and survival.

Anticonvulsant Effects

Certain derivatives within the thiazolopyridazine class have demonstrated anticonvulsant activity in animal models. This effect is likely related to their ability to modulate neurotransmitter systems or ion channels involved in neuronal excitability. For example, compounds that affect sodium channels have shown promise in reducing seizure activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity:

Structural Feature Impact on Activity
Pyrrolidine Ring Enhances interaction with biological targets
Thiazole Moiety Contributes to antimicrobial and anticancer properties
Acetamide Group Facilitates hydrogen bonding and increases solubility

Case Studies

  • Antimicrobial Study : A study conducted on various thiazolopyridazine derivatives revealed that compounds similar to this compound exhibited significant activity against resistant bacterial strains, suggesting potential for development into therapeutic agents for treating infections.
  • Anticancer Research : In vitro studies have shown that thiazolopyridazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction, highlighting the therapeutic potential of structurally related compounds.
  • Neuropharmacology : Experimental models have demonstrated that certain thiazolopyridazine derivatives can significantly reduce seizure frequency in rodent models, indicating their potential as anticonvulsants. This aligns with findings from studies on sodium channel modulation .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The structural components of this compound include a thiazolo-pyridazine core, which is known for its biological activity. Understanding the structure is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Antidiabetic Activity

Research has indicated that derivatives of thiazolo-pyridine compounds exhibit promising antidiabetic properties. For instance, molecular docking studies have shown that such compounds can effectively inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making these compounds potential candidates for diabetes management .

Anticancer Potential

The anticancer activity of thiazolo-pyridazine derivatives has been explored in various studies. Compounds derived from this family have demonstrated significant inhibitory effects on cancer cell lines such as HepG-2 (liver), PC-3 (prostate), and HCT116 (colon). The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for evaluating the viability of drug candidates. Preliminary studies on related thiazolo-pyridazine derivatives indicate favorable ADMET characteristics, including good bioavailability and minimal toxicity . Such profiles suggest that these compounds could be developed further into therapeutic agents.

In Silico Studies

In silico studies employing molecular docking simulations have been instrumental in predicting the binding affinity of this compound to various targets. For instance, docking scores have indicated strong interactions with α-amylase and other relevant enzymes .

In Vitro and In Vivo Studies

While in silico results are promising, further validation through in vitro and in vivo studies is essential to confirm the efficacy and safety of this compound. Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound and its derivatives.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues

The compound N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () shares structural similarities with the target molecule:

  • Core structure : Both compounds contain a thiazolo[4,5-d]pyridazine scaffold substituted at position 7 with a thiophen-2-yl group.
  • Substituent variations: Position 2: The target compound has a pyrrolidin-1-yl group, while the analogue in has a methyl group. Pyrrolidine’s cyclic amine may enhance solubility or receptor binding compared to a methyl group. Acetamide side chain: The target compound features an N-(2-methoxyethyl) group, whereas the analogue in has an N-(4-chlorophenyl) moiety.

Functional Group Impact on Properties

Feature Target Compound Compound
Position 2 substituent Pyrrolidin-1-yl (cyclic amine) Methyl (alkyl)
Position 7 substituent Thiophen-2-yl (heteroaromatic) Thiophen-2-yl
Acetamide side chain N-(2-methoxyethyl) N-(4-chlorophenyl)
Molecular weight* Not provided ~432.89 g/mol (calculated)
Pharmacological data Not available Not available

Antimicrobial Potential

emphasizes antimicrobial evaluation of thiazolidinone and pyranothiazole derivatives. The pyrrolidin-1-yl group in the target compound may further modulate activity against Gram-positive or Gram-negative bacteria, but experimental validation is required.

Q & A

Q. Which methodologies evaluate in vivo toxicity and pharmacokinetics?

  • Answer :
  • Rodent models : Administer graded doses (oral/IP) to assess acute toxicity (LD₅₀) and organ-specific effects, as in hypoglycemic agent studies .
  • Pharmacokinetic profiling : Measure plasma concentration-time curves to calculate bioavailability (AUC), half-life (t₁/₂), and clearance.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in urine/bile .

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